C28H19F4N3O3
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Overview
Description
The compound with the molecular formula C28H19F4N3O3 10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide . This compound is a complex organic molecule that features a pyrroloisoquinoline core structure, which is often found in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide: undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’:3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: Compounds with similar core structures, such as pyrazoline derivatives, which also exhibit various biological activities.
Indole Derivatives: Indole-based compounds that share some structural similarities and biological properties.
Uniqueness
10-(3-bromophenyl)-9,11-dioxo-N-[3-(trifluoromethyl)phenyl]-8a,9,10,11,11a,11b-hexahydro-8H-pyrrolo[3’,4’3,4]pyrrolo[2,1-a]isoquinoline-8-carboxamide: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C28H19F4N3O3 |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
(11S,12R,16S)-14-(4-fluorophenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C28H19F4N3O3/c29-17-8-10-19(11-9-17)35-26(37)21-22(27(35)38)24(34-13-12-15-4-1-2-7-20(15)23(21)34)25(36)33-18-6-3-5-16(14-18)28(30,31)32/h1-14,21-24H,(H,33,36)/t21-,22+,23?,24-/m0/s1 |
InChI Key |
JLXVOHCEACNGOK-UZLDWMDBSA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=CC=CC(=C5)C(F)(F)F)C(=O)N(C4=O)C6=CC=C(C=C6)F |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=CC=CC(=C5)C(F)(F)F)C(=O)N(C4=O)C6=CC=C(C=C6)F |
Origin of Product |
United States |
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